molecular formula C7H7ClS B8487927 3-(3-Thienyl)allyl chloride

3-(3-Thienyl)allyl chloride

Cat. No.: B8487927
M. Wt: 158.65 g/mol
InChI Key: AKXNSCAUPMPGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Thienyl)allyl chloride is an organochlorine compound featuring an allyl chloride backbone substituted with a thiophene ring at the 3-position. Thiophene, a sulfur-containing aromatic heterocycle, imparts distinct electronic and steric properties to the molecule, influencing its reactivity and applications in organic synthesis. Allyl chloride itself (C₃H₅Cl) is a well-studied precursor in polymer and resin synthesis, known for its high reactivity and hazardous nature .

Properties

Molecular Formula

C7H7ClS

Molecular Weight

158.65 g/mol

IUPAC Name

3-(3-chloroprop-1-enyl)thiophene

InChI

InChI=1S/C7H7ClS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6H,4H2

InChI Key

AKXNSCAUPMPGMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C=CCCl

Origin of Product

United States

Chemical Reactions Analysis

Isomerization Reactions

### -Proton Shift Catalysis
3-(3-Thienyl)allyl chloride undergoes stereospecific isomerization via ion-pair intermediates when treated with organic bases. For example, triazabicyclodecene (TBD) catalyzes a -proton shift, converting the allylic chloride to a vinyl chloride with retention of chirality (≤98% transfer) .

Reaction ConditionsProduct ConfigurationYieldZ:E RatioReference
TBD (20 mol%), 60°C, 12 h(R)-vinyl chloride89%96:4

This process proceeds via a rate-determining deprotonation step (KIE = 5.4 ± 0.6) , followed by protonation of a planar allylic anion intermediate.

Palladium-Catalyzed Suzuki-Miyaura Coupling

3-(3-Thienyl)allyl chloride participates in Pd-catalyzed cross-couplings with arylboronic acids. Using π-allylpalladium precatalysts (e.g., 3B ), reactions proceed efficiently under mild conditions :

Substrate (Boronic Acid)Catalyst LoadingTimeYieldReference
2-Thienylboronic acid2 mol% 3B 1 h92%
2,6-Difluorophenyl2 mol% 3B 1 h88%

Domino Heck/Tsuji-Trost Reaction

In asymmetric Pd-catalyzed cascades, this compound reacts with 1,3-dienes to form sp³-rich cyclic isoprenoids. A chiral Pd/Sadphos catalyst enables enantioselectivity (up to 99% ee) :

ConditionsProduct (Example)YieldeeReference
Pd(pivalate)/Xu3, 70°C, 48 h3aa 79%99%

Amine Alkylation

Reacts with amines (e.g., ethylenediamine) to form substituted allylamines. The reaction follows second-order kinetics, with ΔrH° = -82.6 ± 0.4 kJ/mol in liquid phase :

AmineSolventΔrH° (kJ/mol)Reference
EthylenediamineTHF-82.6 ± 0.4

Magnesium-Mediated Dimerization

In the presence of Mg, 3-(3-Thienyl)allyl chloride undergoes reductive coupling to form 1,5-dithienyl-1,5-pentadiene :

ConditionsProductYieldReference
Mg, THF, 0°C(CH₂)₂(CH=CH₂)₂75%

Palladium Complex Formation

Forms π-allylpalladium intermediates critical for catalytic cycles. Reaction with [Pd(allyl)Cl]₂ and AgOTf generates air-stable triflate complexes (e.g., 8A ) :

PrecatalystLigandYieldReference
[Pd(allyl)Cl]₂tBuBrettPhos99%

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key differences between 3-(3-Thienyl)allyl chloride and related allyl/acryloyl chlorides, based on structural motifs and reactivity:

Property 3-(3-Thienyl)allyl Chloride Allyl Chloride 3-(2-Furyl)acryloyl Chloride 3-Aryl-2-cyanoacryloyl Chloride Crotyl Chloride
Molecular Formula C₇H₆ClS (estimated) C₃H₅Cl C₇H₅ClO₂ C₁₀H₆ClNO₂ C₄H₇Cl
Molecular Weight ~173.6 g/mol 76.52 g/mol 172.6 g/mol 223.6 g/mol 90.55 g/mol
Boiling Point ~200°C (estimated) 44–46°C Not reported Not reported ~69°C
Key Functional Groups Thienyl, allyl chloride Allyl chloride Furan, acryloyl chloride Cyano, acryloyl chloride Substituted allyl chloride
Reactivity Electrophilic substitution (thienyl) Oxidative addition (Rh catalysis) Acylation reactions Nucleophilic addition (e.g., with hydrazides) Allylic substitution
Applications Polymer precursors, optoelectronics Resins, agrochemicals Organic intermediates Pharmaceuticals, dyes Specialty chemicals
Toxicity Likely hazardous (allyl chloride analog) OSHA TWA: 1 ppm Corrosive (thionyl chloride use) High (cyanide byproducts) Moderate (alkyl chloride class)

Key Research Findings

Functional Comparisons

  • vs. Allyl Chloride: The thienyl group increases molecular weight and boiling point, reducing volatility.
  • vs. 3-Aryl-2-cyanoacryloyl Chlorides: The absence of a cyano group in 3-(3-thienyl)allyl chloride limits its utility in nucleophilic additions but enhances compatibility with aromatic coupling reactions .
  • vs. Crotyl Chloride : Branched allyl chlorides (e.g., crotyl chloride) exhibit lower reactivity in SN₂ mechanisms due to steric effects, whereas linear analogs like 3-(3-thienyl)allyl chloride may favor such pathways .

Q & A

Q. Methodological Answer :

  • Gas Chromatography (GC) : Quantify purity (>97% by GC) and detect impurities like 1,2-dichloropropane .
  • Spectroscopy : Use FT-IR to confirm the C-Cl stretch (~550–850 cm⁻¹) and NMR (¹H and ¹³C) to verify allylic proton environments (δ ~5.2–5.8 ppm for CH₂=CH-) .
  • Physical Properties : Cross-check boiling point (44–46°C), density (0.939 g/mL at 25°C), and refractive index (n²⁵/D: 1.415) against literature values .

Advanced Research Questions

How can computational chemistry aid in understanding reaction pathways involving allyl chloride?

Methodological Answer :
Density Functional Theory (DFT) calculations can model intermediates and transition states in allyl chloride reactions. For example, studies on the reduction of 1,2,3-trichloropropane (TCP) to allyl chloride identified β-elimination as the dominant pathway, with activation energies validated against experimental kinetic data . Molecular dynamics simulations further predict solvent effects on reaction rates, aiding in solvent selection for synthetic routes .

What methodologies are employed to scale up allyl chloride production while minimizing thermal degradation?

Methodological Answer :
Fluidized-bed reactors are preferred for large-scale production due to their superior heat transfer and temperature control. Key steps include:

  • Residence Time Optimization : Short residence times (~1–2 seconds) prevent overcracking at high temperatures (>510°C) .
  • Quench Systems : Rapid cooling of reactor effluent halts secondary reactions.
  • Feedstock Purity : Use >99% propene to reduce catalyst fouling and byproduct formation. Pilot-scale trials should integrate real-time monitoring (e.g., mass spectrometry) to track yield and degradation products .

How do contradictory findings in allyl chloride’s toxicological data impact risk assessment in laboratory settings?

Methodological Answer :
While rodent studies report an oral LD₅₀ of 425–1100 mg/kg , limited human data necessitate conservative exposure limits. Researchers should:

  • Cross-Validate Data : Compare acute toxicity results across species (e.g., rat vs. mouse) to identify interspecies variability .
  • Monitor Chronic Effects : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity, as allyl chloride’s electrophilic nature may damage DNA .
  • Adopt Precautionary Measures : Implement ALARA (As Low As Reasonably Achievable) principles, given the compound’s suspected carcinogenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.